molecular formula C11H12BrClO3 B1372869 3-Bromo-5-methoxy-4-propoxybenzoyl chloride CAS No. 1160250-42-9

3-Bromo-5-methoxy-4-propoxybenzoyl chloride

Cat. No.: B1372869
CAS No.: 1160250-42-9
M. Wt: 307.57 g/mol
InChI Key: PUORCHDPYWAFNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzoyl chloride typically involves the reaction of 3-bromo-5-methoxy-4-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted into the corresponding benzoyl chloride . The reaction conditions generally include:

    Reagent: Thionyl chloride (SOCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Reflux (approximately 40-60°C)

    Duration: Several hours (typically 4-6 hours)

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes steps for purification, such as distillation or recrystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-propoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium, copper

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Conditions: Room temperature to reflux, depending on the specific reaction

Major Products Formed

The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters, depending on the nucleophile used in the substitution reaction .

Scientific Research Applications

3-Bromo-5-methoxy-4-propoxybenzoyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for proteomics research.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxybenzoyl chloride
  • 4-Propoxybenzoyl chloride
  • 5-Methoxy-4-propoxybenzoyl chloride

Uniqueness

3-Bromo-5-methoxy-4-propoxybenzoyl chloride is unique due to the presence of both bromine and propoxy groups on the benzoyl chloride structure. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-5-methoxy-4-propoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUORCHDPYWAFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260371
Record name 3-Bromo-5-methoxy-4-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-42-9
Record name 3-Bromo-5-methoxy-4-propoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-4-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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